(R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol
Overview
Description
®-1-(benzylamino)-3-(benzyloxy)propan-2-ol is a chiral compound with a unique structure that includes both benzylamino and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzylamine with an epoxide, such as glycidol.
Final Product: The intermediate is then reacted with benzyl alcohol under specific conditions to yield ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol.
Industrial Production Methods
In an industrial setting, the production of ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(benzylamino)-3-(benzyloxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
®-1-(benzylamino)-3-(benzyloxy)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(benzylamino)-3-(benzyloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, while the benzyloxy group may influence the compound’s solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol: The enantiomer of the compound, which may have different biological activity.
1-(benzylamino)-3-(benzyloxy)propan-2-ol: The racemic mixture containing both ® and (S) enantiomers.
1-(benzylamino)-2-propanol: A similar compound lacking the benzyloxy group.
Uniqueness
®-1-(benzylamino)-3-(benzyloxy)propan-2-ol is unique due to its chiral nature and the presence of both benzylamino and benzyloxy groups. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-1-(benzylamino)-3-phenylmethoxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(12-18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWDXIHJXAZLIR-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](COCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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